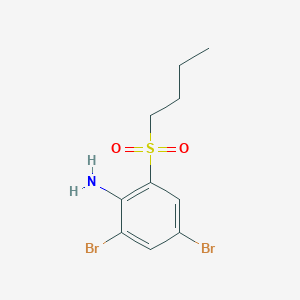

2,4-Dibromo-6-(butane-1-sulfonyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline derivatives are pivotal intermediates in numerous industrial and academic synthetic endeavors. Their versatility stems from the nucleophilic nature of the amino group and the susceptibility of the aromatic ring to electrophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making them indispensable in the production of pharmaceuticals, agrochemicals, dyes, and polymers. The specific nature and positioning of substituents on the aniline ring can direct the outcome of chemical reactions, enabling chemists to construct complex molecular architectures with a high degree of control.

Strategic Importance of Brominated and Sulfonylated Anilines

The incorporation of bromine atoms and sulfonyl groups onto an aniline scaffold imparts distinct and valuable chemical properties. Bromination of the aromatic ring not only increases the steric bulk of the molecule but also introduces reactive handles for further functionalization through cross-coupling reactions. The strong electron-withdrawing nature of bromine atoms can also modulate the basicity of the aniline nitrogen and the reactivity of the aromatic ring.

Similarly, the sulfonyl group (R-SO2-) is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the aniline ring. This functional group can enhance the acidity of the N-H protons and direct the regioselectivity of subsequent reactions. Sulfonamides, a class of compounds containing the sulfonyl group adjacent to a nitrogen atom, are a well-established pharmacophore found in numerous therapeutic agents. The combination of bromo and sulfonyl functionalities on an aniline ring therefore creates a highly versatile platform for the synthesis of novel compounds with potentially interesting biological or material properties.

Overview of 2,4-Dibromo-6-(butane-1-sulfonyl)aniline as a Target Molecule

This compound is a halogenated and sulfonylated aniline derivative. This molecule features two bromine atoms at the ortho and para positions relative to the amino group, and a butane-1-sulfonyl group at the other ortho position. This specific substitution pattern suggests a molecule with modulated reactivity and defined steric and electronic properties.

Below are the key chemical identifiers for this compound:

| Property | Value |

| CAS Number | 84483-29-4 |

| Molecular Formula | C₁₀H₁₃Br₂NO₂S |

| Molecular Weight | 371.09 g/mol |

| IUPAC Name | 2,4-dibromo-6-(butylsulfonyl)aniline |

A potential synthetic route to this molecule involves a sequential process. This approach would likely begin with the protection of the amino group of an aniline precursor, followed by directed bromination at the 2 and 4 positions. Subsequent introduction of the butane-1-sulfonyl group at the 6-position would be achieved through a sulfonation reaction, followed by deprotection of the amino group to yield the final product. This strategic synthesis allows for the precise placement of the functional groups, highlighting the controlled methodologies available in modern organic synthesis.

Structure

3D Structure

Properties

CAS No. |

84483-29-4 |

|---|---|

Molecular Formula |

C10H13Br2NO2S |

Molecular Weight |

371.09 g/mol |

IUPAC Name |

2,4-dibromo-6-butylsulfonylaniline |

InChI |

InChI=1S/C10H13Br2NO2S/c1-2-3-4-16(14,15)9-6-7(11)5-8(12)10(9)13/h5-6H,2-4,13H2,1H3 |

InChI Key |

XYRXZYXNCTXBLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,4 Dibromo 6 Butane 1 Sulfonyl Aniline and Derivatives

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The outcome of such reactions on 2,4-Dibromo-6-(butane-1-sulfonyl)aniline is determined by the cumulative directing and activating or deactivating effects of the existing substituents.

Directing Effects of Bromo, Butane-1-sulfonyl, and Amino Groups

The directing effects of the substituents on the aniline (B41778) ring are a consequence of their ability to donate or withdraw electron density through inductive and resonance effects.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. byjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. byjus.com This makes the ring more nucleophilic and susceptible to attack by electrophiles at these positions.

Bromo Groups (-Br): Halogens like bromine are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because of the resonance effect, where their lone pairs of electrons can be donated to the ring, stabilizing the arenium ion intermediate formed during attack at the ortho and para positions.

Butane-1-sulfonyl Group (-SO₂C₄H₉): The sulfonyl group is a potent deactivating group due to the strong electron-withdrawing inductive and resonance effects of the two oxygen atoms. This group strongly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The sulfonyl group is a meta-director, as it destabilizes the arenium ion intermediates formed from ortho and para attack more than the intermediate from meta attack.

The interplay of these directing effects is summarized in the table below:

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | +R >> -I | Strongly Activating | ortho, para |

| Bromo (-Br) | -I > +R | Deactivating | ortho, para |

| Butane-1-sulfonyl (-SO₂C₄H₉) | -I, -R | Strongly Deactivating | meta |

Table 1: Directing Effects of Substituents on this compound

Regioselectivity in Further Functionalization

In polysubstituted benzene rings, the regioselectivity of further electrophilic substitution is generally dictated by the most powerful activating group. In the case of this compound, the amino group is the strongest activating group and will therefore primarily determine the position of incoming electrophiles.

The amino group at position 1 directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. However, these positions are already substituted with bromo and butane-1-sulfonyl groups. The remaining unsubstituted positions on the ring are 3 and 5. The directing effects of the existing substituents on these positions are as follows:

Position 3: This position is meta to the amino group, ortho to the bromo group at position 4, and meta to the butane-1-sulfonyl group at position 6.

Position 5: This position is meta to the amino group, meta to the bromo group at position 4, and ortho to the butane-1-sulfonyl group at position 6.

Given that the amino group is the dominant directing group, and its ortho and para positions are blocked, electrophilic substitution is significantly disfavored. However, if a reaction were to occur under forcing conditions, the least deactivated position would be favored. The powerful deactivating effect of the sulfonyl group would strongly disfavor substitution at its ortho position (position 5). Therefore, the most likely, albeit still difficult, position for electrophilic attack would be position 3 .

Nucleophilic Aromatic Substitution (SₙAr) Potential

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that are substituted with strong electron-withdrawing groups. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

Role of the Electron-Withdrawing Sulfonyl Group in Activating SₙAr

The butane-1-sulfonyl group plays a crucial role in activating the aromatic ring of this compound towards nucleophilic attack. Its strong electron-withdrawing nature significantly reduces the electron density of the ring, making it more electrophilic and susceptible to attack by nucleophiles. For SₙAr to be effective, the electron-withdrawing group must be positioned ortho or para to a good leaving group. This positioning allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance.

In this compound, the butane-1-sulfonyl group is ortho to the bromo group at position 2 and meta to the bromo group at position 4. This specific arrangement has a profound impact on the potential for SₙAr.

Displacement of Halogen Substituents via SₙAr Pathways

The two bromine atoms on the ring serve as potential leaving groups in an SₙAr reaction.

Displacement of the Bromo Group at Position 2: The bromo group at position 2 is ortho to the strongly activating butane-1-sulfonyl group. This ortho relationship allows for the effective delocalization and stabilization of the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-2. Therefore, this bromine atom is activated towards nucleophilic displacement.

Displacement of the Bromo Group at Position 4: The bromo group at position 4 is para to the activating amino group but meta to the activating sulfonyl group. The meta relationship with the sulfonyl group means that it does not provide resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-4. While the amino group is electron-donating and generally deactivates the ring for SₙAr, the lack of stabilization by the primary activating group makes the displacement of the bromine at this position significantly less favorable than at position 2.

Therefore, nucleophilic aromatic substitution on this compound is predicted to occur selectively at position 2 , with the displacement of the bromo group. The amino group, being a poor leaving group, would not be displaced.

The expected reactivity for SₙAr is summarized in the table below:

| Position of Leaving Group | Activating Group(s) in ortho/para Position | Predicted Reactivity |

| 2-Bromo | Butane-1-sulfonyl (ortho) | High |

| 4-Bromo | None (meta to sulfonyl) | Low |

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

Radical Reaction Pathways of this compound and Derivatives

The reactivity of this compound and its derivatives is not limited to ionic pathways; they are also susceptible to transformations involving radical intermediates. These reactions open up alternative routes for functionalization, particularly at positions that are not readily accessible through electrophilic or nucleophilic substitution. The presence of bromine atoms and the sulfonyl group can influence the formation and stability of radical species, leading to specific reaction outcomes.

Radical Intermediates in Bromination Reactions

While the initial synthesis of this compound likely involves electrophilic aromatic substitution, further bromination or reactions initiated by radical initiators can proceed through radical mechanisms. In a typical radical bromination of an aromatic compound, a bromine radical (Br•) is generated, often through homolytic cleavage of molecular bromine (Br₂) induced by UV light or a radical initiator. byjus.com This bromine radical can then abstract a hydrogen atom from the aromatic ring to form an aryl radical. However, in the case of aniline derivatives, the reaction can be more complex.

The presence of the amino group in this compound can influence the radical reaction pathway. While electrophilic bromination is highly activated by the amino group, leading to substitution at the ortho and para positions, radical mechanisms may exhibit different regioselectivity. The sulfonyl group, being electron-withdrawing, can also affect the stability of any potential radical intermediates on the aromatic ring.

Furthermore, studies on related N,N-dialkylaniline N-oxides have suggested that radical pathways can be involved in halogenation reactions, particularly for the formation of 4-haloaniline products. nih.gov Although this compound is not an N-oxide, this indicates that radical mechanisms are plausible in the halogenation of substituted anilines under certain conditions. The generation of aryl radical intermediates from anilines can also be achieved through deaminative processes, offering an alternative to the classic Sandmeyer reaction for the synthesis of bromoarenes. organic-chemistry.org

Mechanistic Investigations of Radical Transformations

Mechanistic investigations into the radical transformations of compounds structurally related to this compound, particularly sulfonamides, have provided valuable insights. Sulfonamides can serve as precursors to sulfonyl radicals under photocatalytic conditions. nih.govacs.org This involves a late-stage functionalization strategy where the sulfonamide is converted into a pivotal sulfonyl radical intermediate, which can then participate in various reactions, such as addition to alkenes. nih.govacs.org

For this compound, the generation of a sulfonyl radical from the butane-1-sulfonyl group could potentially be initiated. Mechanistic studies involving radical clock experiments have been used to probe the presence of radical intermediates in coupling reactions involving sulfonamides. acs.org These studies provide strong evidence for radical coupling pathways.

Furthermore, theoretical studies using density functional theory (DFT) have been employed to predict the reaction mechanisms of sulfonamides with hydroxyl radicals. researchgate.net These computational approaches help in identifying the most probable sites for radical attack and predicting the resulting products. Such studies have shown that radical-mediated degradation of sulfonamides can occur through pathways like H-abstraction. researchgate.net

The following table summarizes potential radical transformations and the mechanistic approaches used to study them, based on related compounds.

| Reaction Type | Proposed Radical Intermediate | Mechanistic Investigation Method | Potential Outcome for this compound |

| Further Bromination | Aryl radical | Use of radical initiators/UV light, product analysis | Introduction of additional bromine atoms at positions dictated by radical stability |

| Sulfonyl Group Transformation | Butanesulfonyl radical | Photocatalysis, radical trapping experiments | C-S bond cleavage or addition reactions of the sulfonyl radical |

| Coupling Reactions | N-centered radical | Radical clock experiments, EPR spectroscopy | Formation of new C-N bonds |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the selective functionalization of halogenated and C-H bonds in aromatic compounds like this compound. The presence of two bromine atoms at different positions on the aromatic ring, along with the activating/directing effects of the aniline and sulfonyl groups, allows for a range of catalytic transformations.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For this compound, the two bromine atoms serve as excellent handles for such transformations. The differential reactivity of the bromine atoms (ortho and para to the amino group) could potentially allow for selective or sequential couplings.

Palladium-catalyzed N-arylation reactions have been successfully applied to the coupling of 1,2-dibromoarenes with aniline derivatives to form N,N'-diaryl-o-phenylenediamines. researchgate.net Similarly, this compound could be coupled with various amines, boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or alkynes (Sonogashira coupling) to introduce diverse substituents onto the aromatic core. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The general mechanism for these coupling reactions typically involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki, Stille) or reaction with a nucleophile, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. scispace.com

The table below outlines some potential palladium-catalyzed coupling reactions for this compound.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl-substituted aniline derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | Di- or tri-amine derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted aniline derivative |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Alkenyl-substituted aniline derivative |

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-catalyzed transformations for certain C-N, C-O, and C-S bond formations, often referred to as Ullmann-type reactions. For this compound, copper catalysis could be employed for amination, etherification, or thiolation reactions at the bromine-substituted positions.

Copper-catalyzed ortho-halogenation of protected anilines has been developed, demonstrating the utility of copper in activating C-H bonds adjacent to the amino group. rsc.org While the target compound is already brominated, copper catalysis could be relevant in dehalogenation or halogen exchange reactions. mdpi.com Mechanistic studies suggest that copper-catalyzed amination of aryl halides can proceed through either radical (single electron transfer) or ionic (oxidative addition/reductive elimination) pathways, involving Cu(I), Cu(II), and even Cu(III) oxidation states. mdpi.com

Recent developments have also highlighted copper's role in promoting reactions involving sulfonyl groups. For instance, copper catalysts have been used for the synthesis of sulfonamides from arylazo sulfones and amines. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. researchgate.net For this compound, there are two remaining C-H bonds on the aromatic ring that could be targets for functionalization. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.

The amino group is a powerful directing group for ortho C-H functionalization. However, in this molecule, both ortho positions are already substituted. The sulfonyl group is a meta-directing group for electrophilic aromatic substitution, which could potentially direct C-H functionalization to the C5 position.

Transition metal-catalyzed C-H sulfonylation of anilines has been reported, offering a direct route to introduce sulfonyl groups. mdpi.com While the target compound already possesses a sulfonyl group, related C-H activation strategies could be envisioned for introducing other functional groups. For example, palladium-catalyzed C-H functionalization could be used to introduce aryl, alkyl, or other groups. acs.org Visible-light-mediated late-stage sulfonylation of anilines with sulfonamides has also been demonstrated as a viable strategy. acs.org

The following table summarizes potential C-H functionalization strategies for this compound.

| Reaction Type | Directing Group | Catalyst (Typical) | Potential Site of Functionalization |

| Arylation | Amino (potentially overriding) | Pd(OAc)₂ | C3 or C5 |

| Sulfonylation | Sulfonyl | Cu(OAc)₂ | C5 |

| Alkylation | Amino/Sulfonyl | Various transition metals | C3 or C5 |

Computational and Theoretical Studies

Molecular Modeling and Reactivity Descriptors

From the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated. These quantum chemical parameters help quantify the reactivity and stability of a molecule. ekb.eg

Using the energies of the HOMO and LUMO, the following descriptors can be derived:

Ionization Energy (I): The energy required to remove an electron. It can be approximated by Koopmans' theorem as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. It is defined as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Substituent Effect Analysis using Quantum Chemical Descriptors

The substituents—two bromine atoms, an amino group, and a butane-1-sulfonyl group—each impart distinct electronic effects. The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance, primarily at the ortho and para positions. Conversely, the bromine atoms (-Br) are deactivating due to their inductive electron-withdrawing effect, although they also exhibit a weaker resonance-based electron-donating effect. The butane-1-sulfonyl group (-SO₂C₄H₉) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms.

In a study on various substituted anilines, quantum chemical calculations at the ab initio 6-311G** level were used to examine substituent influences. researchgate.netsemanticscholar.org It was found that electron-donating substituents increase the C-N bond length, the out-of-plane angle of the amino group, the barrier to inversion, and the pKa, while electron-withdrawing substituents have the opposite effect. researchgate.netsemanticscholar.org These changes were correlated with Hammett σ constants. researchgate.netsemanticscholar.org The natural charge on the amino nitrogen was also found to be a good descriptor for these correlations. researchgate.netsemanticscholar.org For "2,4-Dibromo-6-(butane-1-sulfonyl)aniline," the presence of three electron-withdrawing groups would be expected to decrease the pKa of the amino group, making it less basic than aniline (B41778).

Another study on the electronic properties of substituted anilines and oligoanilines using semiempirical quantum chemistry calculations highlighted that electron-acceptor groups, such as the sulfonyl group, lead to a significant lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy. researcher.life A lower LUMO energy generally indicates a greater susceptibility of the molecule to nucleophilic attack.

A computational investigation of 3-(3-nitrophenylsulfonyl)aniline, a molecule also containing both an amino and a sulfonylphenyl moiety, revealed that the replacement of a nitro group with an amino group leads to a lower frontier orbital gap (HOMO-LUMO gap), suggesting higher chemical activity. bohrium.com This highlights the interplay of electron-donating and withdrawing groups in determining the electronic properties and reactivity of the molecule.

To quantify the electronic influence of the substituents in "this compound," the Hammett constants for each substituent can be considered. These constants provide an empirical measure of the electron-donating or -withdrawing nature of a substituent.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -Br | 0.23 | 0.39 |

| -SO₂R | 0.72 | 0.68 |

| -NH₂ | -0.66 | -0.15 |

Note: The table presents typical Hammett constants for bromo, alkylsulfonyl, and amino groups. The exact values can vary slightly depending on the specific reaction and conditions.

Mechanistic Insights from Potential Energy Surfaces and Transition States

Understanding the reaction mechanisms involved in the synthesis of "this compound" can be greatly enhanced through the computational study of potential energy surfaces (PES) and the characterization of transition states. While a specific mechanistic study for this compound is not available, insights can be drawn from computational investigations of related electrophilic aromatic sulfonation and sulfonylation reactions.

The synthesis of "this compound" likely involves the sulfonation or sulfonylation of a substituted aniline precursor. Aromatic sulfonation is a classic example of electrophilic aromatic substitution (EAS). wikipedia.orgopenochem.orglibretexts.org Computational studies on the sulfonation of benzene (B151609) with sulfur trioxide (SO₃) have provided detailed mechanistic insights. acs.org These studies, using methods such as M06-2X/6-311+G(2d,2p) and SCS-MP2/6-311+G(2d,2p), have challenged the traditional view of a simple SEAr mechanism involving a Wheland intermediate. acs.org

In nonpolar media, the reaction is proposed to proceed through a concerted mechanism without the formation of a stable σ-complex. acs.orgresearchgate.net The calculations also suggest that a mechanism involving two molecules of SO₃ has a significantly lower activation barrier (by 12–20 kcal/mol) compared to the reaction with a single SO₃ molecule. acs.orgresearchgate.net The potential energy surface for such a reaction would show a single transition state leading directly to the sulfonated product.

In the context of synthesizing "this compound," the electrophilic attack of a sulfonating agent on a dibromoaniline precursor would be a key step. The presence of the amino and bromo substituents would direct the incoming electrophile. The amino group is a strong ortho-, para-director, while the bromo groups are also ortho-, para-directing, albeit weaker. The sulfonation would likely occur at the sterically accessible position that is electronically activated by the amino group.

A proposed mechanism for the rearrangement of arylsulfamates to para-sulfonyl anilines involves the thermal release of sulfur trioxide, which then participates in an intermolecular SEAr reaction with the aniline. nih.gov This suggests that a free sulfonating agent can be generated in situ, which then reacts with the aromatic ring.

Furthermore, studies on the copper-catalyzed sulfonylation of anilines with sodium sulfinates propose a mechanism involving a free radical pathway. mdpi.com This alternative mechanism highlights that the specific reagents and conditions can lead to different reaction pathways, which would be reflected in distinct potential energy surfaces and transition state structures.

The transition state for the electrophilic attack on the aromatic ring would involve the formation of a partial bond between a carbon atom of the aniline ring and the sulfur atom of the electrophile. The geometry of this transition state would be influenced by the steric and electronic effects of the substituents already present on the ring. Computational modeling of this transition state would allow for the determination of the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For a related reaction, the strain-release spirocyclization of N-aryl bicyclo[1.1.0]butane sulfonamides, density functional theory (DFT) studies were used to rationalize the observed diastereoselectivity by calculating the energy difference between two diastereomeric transition states. acs.org This demonstrates the power of computational chemistry in elucidating the finer details of reaction mechanisms and predicting product distributions.

Applications in Organic Synthesis

2,4-Dibromo-6-(butane-1-sulfonyl)aniline as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate stems from the presence of multiple reactive sites. The primary amino group (-NH₂) is nucleophilic and can be readily converted into a diazonium salt, opening pathways to a variety of substitution reactions. The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The butane-sulfonyl group (-SO₂C₄H₉) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, affecting the regioselectivity of further substitutions and modifying the properties of derivative compounds. This combination of functionalities allows the molecule to serve as a scaffold upon which diverse chemical moieties can be installed.

Precursors for the Synthesis of Diverse Functionalized Organic Compounds

The unique arrangement of functional groups on this compound makes it a hypothetical precursor for a wide array of more complex organic molecules.

This compound is itself a sulfonylated product. The butane-sulfonyl group is a key feature that imparts specific electronic properties. In a broader context, the synthesis of sulfonylated anilines can be achieved through various methods, such as the direct sulfonylation of anilines using sulfonyl chlorides or the photoredox-catalyzed reaction of aniline (B41778) derivatives with sulfinate salts. epo.orggoogleapis.com These methods highlight general strategies for creating compounds with structures similar to this compound, which are valued for their roles in medicinal and agricultural chemistry. epo.org

The primary amino group of this compound is an ideal handle for derivatization using the Sandmeyer reaction. This well-established transformation involves the conversion of an aryl amine into a diazonium salt, which is then displaced by a nucleophile, typically using a copper(I) salt catalyst. This reaction provides a reliable method for introducing a variety of substituents onto the aromatic ring in place of the amino group.

The general process would involve:

Diazotization: Reacting the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding arenediazonium salt.

Substitution: Treating the diazonium salt with a copper(I) salt (e.g., CuBr, CuCl, CuCN) to replace the diazonium group (-N₂⁺) with a bromide, chloride, or cyanide group, respectively.

This pathway could theoretically be used to synthesize a range of derivatives from this compound, as illustrated in the table below.

| Starting Material | Reagents | Potential Product | Reaction Type |

| This compound | 1. NaNO₂, HBr2. CuBr | 1,2,5-Tribromo-3-(butane-1-sulfonyl)benzene | Sandmeyer Bromination |

| This compound | 1. NaNO₂, HCl2. CuCl | 1,5-Dibromo-2-chloro-3-(butane-1-sulfonyl)benzene | Sandmeyer Chlorination |

| This compound | 1. NaNO₂, H₂SO₄2. CuCN | 3,5-Dibromo-2-(butane-1-sulfonyl)benzonitrile | Sandmeyer Cyanation |

| This compound | 1. NaNO₂, H₂SO₄2. H₂O, Δ | 3,5-Dibromo-2-(butane-1-sulfonyl)phenol | Diazonium Hydrolysis |

This table represents hypothetical transformations based on established chemical principles, as specific examples for this compound are not documented in the searched literature.

With three distinct points of reactivity (the amino group and two bromine atoms), this compound is a potential building block for constructing highly substituted aromatic compounds. A synthetic strategy could involve the sequential modification of these functional groups. For example, the amino group could first be transformed via a Sandmeyer reaction. Subsequently, the bromine atoms at the C2 and C4 positions could be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. This stepwise approach would allow for the controlled introduction of different aryl, alkyl, or amino groups, leading to complex, polyfunctionalized aromatic products that are difficult to synthesize by other means.

Substituted anilines and sulfonylurea compounds are prominent classes of molecules used in the agrochemical industry as herbicides. googleapis.comnih.gov The structure of this compound contains key features found in some herbicidal molecules. It could serve as a precursor to N-phenyl-N'-pyrimidin-2-yl ureas or other sulfonylurea derivatives, which are known for their herbicidal activity. googleapis.comgoogle.com A plausible synthetic route would involve the reaction of the aniline's amino group with a suitable isocyanate or carbamoyl (B1232498) chloride derived from a pyrimidine (B1678525) or triazine heterocycle to form the characteristic urea (B33335) linkage found in many commercial herbicides. google.com The presence of the dibromo and sulfonyl substituents would modulate the biological activity and selectivity of the final product.

Role in Material Science Precursors (Excluding Biological Applications)

In the realm of material science, polyfunctional aromatic compounds are valuable as monomers or precursors for specialty polymers and functional materials. Although specific applications for this compound in this field are not documented, its structure suggests potential. The molecule could be used to synthesize novel polyanilines or other conductive polymers where the substituents could fine-tune the material's electronic properties, solubility, and processability. Furthermore, the bromine atoms could be converted into other functional groups suitable for polymerization or for grafting onto surfaces to create materials with specialized properties, such as altered hydrophobicity or thermal stability.

Conclusion and Future Research Directions

Summary of Current Research Trends

Currently, research on polysubstituted anilines, a class to which 2,4-Dibromo-6-(butane-1-sulfonyl)aniline belongs, is driven by their utility as versatile building blocks in organic synthesis. The presence of multiple functional groups, including bromine atoms and a sulfonyl group, on the aniline (B41778) scaffold allows for a wide range of chemical transformations. These transformations are crucial for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.

The primary trend in the synthesis of such compounds involves multi-step reaction sequences. A common approach includes the protection of the amino group of a substituted aniline, followed by electrophilic aromatic substitution reactions to introduce bromine and sulfonyl functionalities at specific positions on the aromatic ring. Subsequent deprotection yields the final product. The optimization of these synthetic routes to improve yields and reduce the number of steps is an ongoing area of interest.

Identification of Research Gaps and Challenges

A significant research gap exists in the specific investigation of this compound. While general methodologies for the synthesis of substituted anilines are established, detailed studies on the reactivity, physicochemical properties, and potential applications of this particular compound are scarce in publicly available scientific literature.

Key challenges in the study of this and similar compounds include:

Selective Functionalization: The presence of multiple reactive sites (the amino group, the aromatic ring, and the sulfonyl group) can lead to challenges in achieving selective chemical transformations. Developing synthetic methods that allow for the independent manipulation of these functional groups is a significant hurdle.

Scalability of Synthesis: Laboratory-scale syntheses may not be readily transferable to larger-scale industrial production due to factors such as cost of reagents, reaction conditions, and purification challenges.

Understanding Structure-Property Relationships: A lack of comprehensive experimental and computational data hinders a deep understanding of how the specific arrangement of substituents in this compound influences its chemical and physical properties.

Proposed Avenues for Future Investigations on this compound

To address the existing research gaps and unlock the full potential of this compound, the following avenues for future investigation are proposed:

Development of More Sustainable and Atom-Economical Synthetic Routes

Future synthetic efforts should focus on the development of greener and more efficient methods for the preparation of this compound. This could involve:

Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation/functionalization reactions to directly introduce the bromo and sulfonyl groups onto an aniline precursor, thereby avoiding the use of protecting groups and reducing the number of synthetic steps.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up of the synthesis.

Use of Greener Solvents and Reagents: Investigating the use of more environmentally benign solvents and reagents to minimize the environmental impact of the synthesis.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

A thorough investigation of the reactivity of this compound is crucial for its application as a synthetic intermediate. Future studies could explore:

Cross-Coupling Reactions: Utilizing the bromine atoms as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. This would open up pathways to a diverse range of novel compounds.

Functionalization of the Amino Group: Investigating a variety of reactions at the amino group, such as diazotization followed by substitution, to further diversify the molecular scaffold.

Transformations of the Sulfonyl Group: Exploring the chemistry of the butane-1-sulfonyl group, including its potential for modification or removal, to access different classes of compounds.

Advanced Computational Studies for Predicting Reactivity and Designing New Syntheses

Computational chemistry can play a vital role in guiding future experimental work. Advanced computational studies could be employed to:

Predict Reactivity: Using Density Functional Theory (DFT) and other computational methods to model the electronic structure of this compound and predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate Reaction Mechanisms: Simulating reaction pathways to understand the mechanisms of known and potential transformations, which can aid in the optimization of reaction conditions.

Design Novel Synthetic Targets: Employing computational screening to identify potential synthetic targets that could be accessed from this compound and possess desirable electronic or steric properties for specific applications.

By pursuing these proposed research directions, the scientific community can significantly expand the understanding and utility of this compound, paving the way for its potential application in the development of new materials and bioactive molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dibromo-6-(butane-1-sulfonyl)aniline, and how can intermediates be optimized?

- Methodology :

- Begin with sulfonation of aniline derivatives using butane-1-sulfonyl chloride under controlled acidic conditions. Subsequent bromination at the 2- and 4-positions can be achieved using bromine in acetic acid or via electrophilic substitution with FeBr₃ as a catalyst .

- Intermediate optimization involves monitoring reaction progress via HPLC or GC-MS to identify byproducts (e.g., over-brominated species) and adjusting stoichiometry or reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>90%) .

Q. How is the molecular structure of this compound determined using crystallographic techniques?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

- Refinement using SHELXL incorporates anisotropic displacement parameters for heavy atoms (Br, S) and resolves hydrogen bonding networks. The Flack parameter should be applied to confirm absolute configuration .

Q. What are the primary degradation pathways of brominated aniline derivatives under environmental conditions?

- Methodology :

- Aerobic degradation by Pseudomonas spp. involves initial hydroxylation to form catechol intermediates, followed by meta-cleavage pathways (Figure 1 in ).

- For abiotic degradation, UV irradiation in aqueous solutions generates hydroxyl radicals, leading to dehalogenation and sulfonyl group cleavage. LC-QTOF-MS identifies transient intermediates like 2-bromo-6-sulfonylaniline .

Advanced Research Questions

Q. How can contradictory data in the synthesis of brominated aniline derivatives be resolved through reaction monitoring?

- Methodology :

- Use in situ FTIR or Raman spectroscopy to track bromine consumption and intermediate formation. For example, unexpected di-bromination at the 3-position may arise from incomplete sulfonation; adjusting sulfonyl group steric bulk mitigates this .

- Statistical analysis (e.g., ANOVA) of reaction variables (temperature, catalyst loading) identifies critical factors influencing yield and purity .

Q. What methodological challenges arise in refining the crystal structure of this compound?

- Methodology :

- Challenges include:

- Twinned crystals : Apply the Hooft parameter or twin-law matrices in SHELXL to deconvolute overlapping reflections .

- Disorder in the butane-sulfonyl chain : Use PART instructions to model alternative conformations and restrain bond distances/angles.

- High-resolution data (d-spacing < 0.8 Å) improves electron density maps for sulfonyl oxygen atoms .

Q. How does the Box-Behnken design optimize photocatalytic degradation of aniline derivatives?

- Methodology :

- A three-factor Box-Behnken design (pH, catalyst loading, irradiation time) identifies optimal conditions for MnFe₂O₄/Zn₂SiO₄-mediated degradation.

- Response surface modeling reveals pH 7.5 and 1.5 g/L catalyst achieve >95% degradation efficiency within 120 minutes. LC-MS confirms complete mineralization to CO₂ and NH₃ .

Q. What computational approaches predict the solubility and stability of brominated anilines in different solvents?

- Methodology :

- Use COSMO-RS or Hansen solubility parameters to predict solubility in polar aprotic solvents (e.g., DMSO, DMF). Experimental validation via shake-flask method at 25°C shows:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| Acetonitrile | 12.3 |

| DMSO | 25.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.